molecular formula C2O4-2 B1200264 Oxalate CAS No. 338-70-5

Oxalate

Cat. No. B1200264
CAS RN: 338-70-5
M. Wt: 88.02 g/mol
InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-L
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Scientific Research Applications

Oxalate has numerous applications in scientific research and industry:

Preparation Methods

Chemical Reactions Analysis

Oxalate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Oxalate is similar to other dicarboxylate anions, such as malonate (C₃H₂O₄²⁻) and succinate (C₄H₄O₄²⁻). this compound is unique in its strong ability to form insoluble precipitates with metal ions and its role in biological systems. Unlike malonate and succinate, this compound is more commonly associated with the formation of kidney stones and its use in chemotherapy .

Similar Compounds

  • Malonate (C₃H₂O₄²⁻)
  • Succinate (C₄H₄O₄²⁻)
  • Fumarate (C₄H₂O₄²⁻)
  • Tartarate (C₄H₄O₆²⁻)

properties

CAS RN

338-70-5

Molecular Formula

C2O4-2

Molecular Weight

88.02 g/mol

IUPAC Name

oxalate

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2

InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-]

Canonical SMILES

C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and 5% Ru on Al2O3 (1.39 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 21 hours, the HPLC yields of glyoxylate, oxalate, and formate were 0.6%, 0%, and 0%, respectively, and 97% glycolate remained.
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Ru
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Synthesis routes and methods II

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glyoxylic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and MnO2 (0.466 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the process of the reaction. After 21.5 hours, the HPLC yields of glyoxylate, oxalate, and formate were 14.9%, 2.6%, and 50%, respectively.
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0.466 g
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aqueous solution
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10 mL
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Synthesis routes and methods III

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.75 g of Pichia pastoris transformant strain GS115-MSP10 (31 IU glycolate oxidase and 38,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 6 h, the HPLC yields of glyoxylate, formate, and oxalate were 98.2%, 0%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 85% and 117% respectively, of their initial values.
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GS115-MSP10
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flavin mononucleotide
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Synthesis routes and methods IV

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.475 g of Hansenula polymorpha transformant GO1 (10.0 IU glycolate oxidase and 22,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 97.1%, 2.9%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 107% and 231% respectively, of their initial values.
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flavin mononucleotide
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Synthesis routes and methods V

Procedure details

When the alcoholic solution saturated with oxalic acid or tartaric acid was added to the ethereal solution of the above-mentioned syrupy residue with cooling, there was obtained oxalate(mp. 222° C.) or tartarate (mp. 246° C.), respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalate
Reactant of Route 2
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Reactant of Route 3
Oxalate
Reactant of Route 4
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